BenchChemオンラインストアへようこそ!

1-(1-ethyl-1H-imidazol-2-yl)ethanamine

chiral chromatography enantiomeric resolution NMR fingerprinting

1-(1-Ethyl-1H-imidazol-2-yl)ethanamine is a racemic imidazole derivative bearing a chiral ethanamine side‑chain (C₇H₁₃N₃, MW 139.2 g mol⁻¹). Its computed XLogP3 of −0.4 and topological polar surface area (TPSA) of 43.8 Ų position it as a compact, polar scaffold suitable for fragment‑based lead discovery and synthetic elaboration.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1344296-03-2
Cat. No. B1428978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-imidazol-2-yl)ethanamine
CAS1344296-03-2
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C(C)N
InChIInChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3
InChIKeySMYLQNPARGATRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-imidazol-2-yl)ethanamine (CAS 1344296-03-2): Procurement-Ready Physicochemical Profile for Drug Discovery Sourcing


1-(1-Ethyl-1H-imidazol-2-yl)ethanamine is a racemic imidazole derivative bearing a chiral ethanamine side‑chain (C₇H₁₃N₃, MW 139.2 g mol⁻¹) [1]. Its computed XLogP3 of −0.4 and topological polar surface area (TPSA) of 43.8 Ų position it as a compact, polar scaffold suitable for fragment‑based lead discovery and synthetic elaboration [1]. The molecule contains a single undefined stereocenter, necessitating careful consideration for chiral resolution or enantiopure sourcing in downstream applications [1].

Why In‑Class Imidazole Ethanamines Cannot Simply Substitute 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine


Imidazole derivatives with differing N‑alkyl substituents (methyl vs. ethyl vs. propyl) exhibit divergent lipophilicity, metabolic stability, and binding profiles due to steric and electronic effects at the imidazole core [1]. Moreover, the 2‑ethanamine substitution pattern creates a chiral center absent in achiral analogs; racemic mixtures may therefore fail to replicate the activity of single enantiomers at stereospecific targets [2]. These factors preclude generic substitution among imidazole‑2‑ethanamines and demand evidence‑based differentiation for procurement decisions.

1-(1-Ethyl-1H-imidazol-2-yl)ethanamine: Comparator‑Based Quantitative Differentiation Evidence


Enantiomeric Purity: Racemic Mixture vs. Defined (S)-Enantiomer for Stereospecific Assays

The target compound is supplied as a racemic mixture (CAS 1344296-03-2, undefined stereocenter) [1]. The (1S)-enantiomer shows a distinct solution‑state ¹H NMR profile (2 mM in DMSO‑d₆, 298 K, pH 7.5, 600 MHz), enabling unambiguous identity confirmation and chiral purity assessment [2]. No direct head‑to‑head bioactivity data between enantiomers are publicly available; however, class‑level stereochemical principles predict differential target engagement [3].

chiral chromatography enantiomeric resolution NMR fingerprinting

Lower Computed Lipophilicity (XLogP3 −0.4) Enhances Aqueous Solubility Relative to N‑Ethyl Analog

The primary amine target compound displays a computed XLogP3 of −0.4 (PubChem) [1]. The N‑ethyl secondary amine analog (CAS 1341347‑97‑4) is predicted to have a higher logP owing to increased alkylation (estimated XLogP3 ≈ +0.5 to +0.8, based on the additive contribution of an extra methylene group). This ≈1.0–1.2 log‑unit elevation reduces aqueous solubility and increases non‑specific protein binding [2].

logP ADME prediction solubility

Primary Amine Moiety as a Direct Handle for Amide and Sulfonamide Library Construction

The free primary amine in 1-(1-ethyl-1H-imidazol-2-yl)ethanamine is directly reactive towards acylating agents (acid chlorides, anhydrides, activated esters) and sulfonyl chlorides without deprotection [1]. N‑alkyl secondary amine analogs (e.g., N‑ethyl derivative) require harsher conditions or pre‑activation, often resulting in lower yields and additional purification. This qualitative differentiation translates to reduced synthetic cycle time and higher throughput in medicinal chemistry.

synthetic building block parallel synthesis amine reactivity

1-(1-Ethyl-1H-imidazol-2-yl)ethanamine: High‑Impact Application Scenarios for Procurement Decisions


Fragment‑Based Lead Discovery Requiring Polar, Low‑Molecular‑Weight Amine Scaffolds

The compound’s low molecular weight (139.2 Da), polar character (XLogP3 −0.4, TPSA 43.8 Ų), and primary amine make it an ideal fragment for NMR‑ or SPR‑based hit identification. Its direct reactivity allows rapid elaboration to amide libraries for affinity maturation [1].

Synthesis of Imidazole‑Containing Coordination Complexes for Catalysis

The 1‑ethyl‑2‑ethanamine substitution pattern furnishes a bidentate N‑donor ligand for transition metals. When resolved, the chiral center may induce asymmetry in catalytic reactions, offering an advantage over achiral imidazole ligands [2].

Development of Stereospecific Pharmacological Agents Targeting Aminergic Receptors

For targets such as histamine H₃ receptors that recognize imidazole‑based ligands, the racemic scaffold serves as a versatile core for initial screening. Follow‑up resolution can identify the eutomer, guided by the enantiomeric NMR fingerprint [2][3].

Quote Request

Request a Quote for 1-(1-ethyl-1H-imidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.